REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][O:7][CH2:8][C:9](OCC)=[O:10].O1CCCC1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+]>C(OCC)(=O)C.ClCCl.O>[OH:10][CH2:9][CH2:8][O:7][CH2:6][C:2]1[O:1][CH:5]=[CH:4][CH:3]=1 |f:2.3.4.5.6.7,8.9,10.11|
|
Name
|
ethyl 2-fur-2-ylmethoxyaceate
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)COCC(=O)OCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
ethyl acetate dichloromethane
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC.ClCCl
|
Name
|
|
Quantity
|
0.9 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
Stir vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cool in an ice-bath
|
Type
|
WAIT
|
Details
|
After 15 minutes
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
filter the reaction mixture
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry the filtrate over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacua
|
Type
|
CUSTOM
|
Details
|
to give a residue
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCOCC=1OC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |